N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amide, a naphthyridine ring, and a bromo-substituted methylphenyl group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine ring system is a polycyclic aromatic structure, which could contribute to the compound’s stability and potentially its reactivity . The bromo-methylphenyl group is a common substituent in organic chemistry, and its presence could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in a variety of reactions, including hydrolysis or condensation reactions . The bromine atom in the bromo-methylphenyl group could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthyridine ring could contribute to its stability, while the bromo-methylphenyl group could influence its polarity . The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
NK(1) Receptor Antagonists
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their NK(1) antagonistic activities, showing potential for the treatment of bladder function disorders. The structure-activity relationships indicate that stereochemistry is crucial for receptor recognition, suggesting these compounds' significant role in developing new therapeutic agents (Natsugari et al., 1999).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activity against various cancer cell lines, with some compounds showing potent activity. This highlights their potential as anticancer agents (Deady et al., 2005).
Antibacterial Agents
Pyridonecarboxylic acids and their derivatives have been explored for their antibacterial properties, with certain compounds found more active than existing treatments. These findings contribute to the search for new antibacterial agents with improved efficacy (Egawa et al., 1984).
Antimicrobial Activity
New chiral linear carboxamides incorporating peptide linkages have been synthesized and shown to possess antimicrobial properties, indicating their potential in developing new antimicrobial treatments (Khalifa et al., 2016).
Chemical Synthesis and Characterization
Synthesis of Heterocyclic Compounds
Innovative methods have been developed for synthesizing heterocyclic compounds with potential for various applications, including medicinal chemistry and material science. These methods enable the production of complex molecules with specific properties (Tagat et al., 2002).
Characterization and Crystal Structure
The synthesis, characterization, and crystal structure analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been conducted, providing insights into their chemical properties and potential applications (Özer et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-8-12(18)5-6-14(10)20-16(22)13-9-11-4-3-7-19-15(11)21(2)17(13)23/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMZYBFENCVJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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